
Silver(II) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver(II) oxide, often denoted by its chemical formula AgO, is a highly utilized inorganic compound. It is a fine black or dark brown powder that is used to prepare other silver compounds .
Synthesis Analysis
This compound can be synthesized by several methods. The most common method is the oxidation of silver metal in the presence of a strong oxidizing agent, such as ozone or hydrogen peroxide . Another frequently used method involves the reaction of silver nitrate with alkali hydroxides, resulting in precipitation of this compound . A review on preparation and characterization of silver/nickel oxide nanostructures and their applications has been reported .
Molecular Structure Analysis
On a molecular level, this compound consists of two silver atoms bonded to a single oxygen atom. Its crystalline structure forms a lattice, contributing to its stable, solid-state nature . It features linear, two-coordinate Ag centers linked by tetrahedral oxides .
Chemical Reactions Analysis
This compound is a strong oxidizing agent . It reacts with hot concentrated H2SO4, with HNO3, and with aqua regia . It is slightly soluble in water due to the formation of the ion Ag(OH)−2 and possibly related hydrolysis products .
Physical And Chemical Properties Analysis
This compound is a dark brown or black solid at room temperature. It is poorly soluble in most solvents but dissolves readily in dilute acids to form silver salts . It is slightly soluble in water due to the formation of the ion Ag(OH)−2 and possibly related hydrolysis products . The dry solid is stable at 100° for 18 hours, decomposes above 100° into silver and oxygen .
Aplicaciones Científicas De Investigación
Oxidative Aromatization : Silver salts such as silver nitrate and silver oxide have been used to promote oxidative aromatization of 1, 4-dihydropyridines to their corresponding pyridine derivatives. Silver oxide, in particular, promotes oxidation to completion without by-products and in shorter reaction times (Montazerozohori et al., 2007).
Electrode Material in Batteries : AgO has been studied as a cathode material in zinc-silver oxide batteries. It has been electrodeposited from aqueous solutions, exhibiting good current efficiency and revealing properties useful for battery technology (Breyfogle et al., 1996).
Characterization of Electronic Structures : The electronic structures of silver oxides, including AgO, have been characterized for their technological applications such as in battery technology and catalysis (Allen et al., 2011).
Anodic Oxidation Studies : Anodic silver (II) oxide layers have been investigated for their formation and chemical composition, contributing to understanding of mixed valence in these oxides (Lützenkirchen-Hecht & Strehblow, 2009).
Heavy Metal Removal : Silver-yttrium oxide nanocomposites have been developed for efficient removal of heavy metals from wastewater, demonstrating the environmental application of silver oxide-based materials (Pradhan et al., 2017).
Antibacterial Effects in Wastewater Treatment : Silver oxide nanoparticles have been studied for their antibacterial effects, which is significant for applications in wastewater treatment plants (Musee et al., 2011).
Cancer Treatment : Silver oxide nanoparticles have shown potential in biomedical applications, including as an anticancer agent. Their unique interaction characteristics and physicochemical properties are being explored for cancer therapeutics (Iqbal et al., 2019).
Chemical Analysis : Various methods for the analysis of silver(II) oxide have been examined, contributing to better analytical techniques in chemical research (Lloyd, 1968).
Mecanismo De Acción
Target of Action
Silver(II) oxide, also known as oxosilver, is a chemical compound with the formula AgO. It primarily targets microbial cells . The silver ions released from this compound interact with the microbial cell wall, disrupting its structure and leading to cell death .
Mode of Action
The mode of action of this compound involves the release of silver ions, which interact with the microbial cell wall . This interaction disrupts the cell wall structure, leading to cell death . In addition, silver ions can also interact with the microbial DNA, inhibiting its replication .
Biochemical Pathways
This compound affects the biochemical pathways related to cell wall synthesis and DNA replication in microbial cells . The disruption of these pathways leads to cell death .
Pharmacokinetics
It is known that silver ions can be absorbed into the body through ingestion, inhalation, or skin contact . Once inside the body, silver ions can be distributed to various tissues . The elimination of silver ions from the body can occur through the urine and feces .
Result of Action
The primary result of the action of this compound is the death of microbial cells . This is due to the disruption of the cell wall structure and the inhibition of DNA replication . Therefore, this compound is often used for its antimicrobial properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in the environment can affect the release of silver ions from this compound . Additionally, the pH of the environment can also influence the solubility of this compound, and thus its antimicrobial activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Silver(II) oxide has the potential to interact with various biological macromolecules and antioxidants . It has been found to be highly oxidizing to a wide variety of polar and nonpolar biological molecules . For instance, it can rapidly reduce antioxidants like glutathione, ascorbic acid, and vitamin E .
Cellular Effects
This compound has the potential to overcome resistance via extensive attack on cellular components . It can cause oxidative damage to a wide range of functional and structural components on the surface and inside the microbial cell .
Molecular Mechanism
On a molecular level, this compound consists of two silver atoms bonded to a single oxygen atom . Its crystalline structure forms a lattice, contributing to its stable, solid-state nature . It is slightly soluble in water due to the formation of the ion Ag(OH)−2 and possibly related hydrolysis products .
Temporal Effects in Laboratory Settings
One study found that the presence of residual silver oxide effectively catalyzes the evaporation of α-terpineol and the decomposition of silver 2-ethylhexanoate, decreasing the curing temperature and shortening the soaking time .
Metabolic Pathways
It has been suggested that this compound can oxidize a wide variety of polar and nonpolar biological molecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Silver(II) oxide can be achieved through the oxidation of silver(I) oxide using a strong oxidizing agent.", "Starting Materials": ["Silver(I) oxide", "Strong oxidizing agent"], "Reaction": ["1. Mix Silver(I) oxide and strong oxidizing agent in a reaction vessel.", "2. Heat the mixture to a temperature of 150-200°C.", "3. Continue heating until the reaction is complete, as indicated by the cessation of gas evolution and the formation of a dark brown/black precipitate.", "4. Allow the reaction mixture to cool.", "5. Filter the precipitate and wash with distilled water.", "6. Dry the precipitate under vacuum." ] } | |
Número CAS |
1301-96-8 |
Fórmula molecular |
AgO-2 |
Peso molecular |
123.868 g/mol |
Nombre IUPAC |
oxygen(2-);silver |
InChI |
InChI=1S/Ag.O/q;-2 |
Clave InChI |
VFUDFLAHWQWXLU-UHFFFAOYSA-N |
SMILES |
O=[Ag] |
SMILES canónico |
[O-2].[Ag] |
Otros números CAS |
1301-96-8 |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Q & A
Q1: What is the molecular formula and weight of silver(II) oxide?
A1: this compound has the molecular formula AgO and a molecular weight of 123.87 g/mol. []
Q2: What is the thermal stability of this compound?
A2: this compound decomposes above 100 °C. [] Thermogravimetric analysis shows that films of this compound begin to decompose in air above 130 °C, with a significant weight loss between 180 and 200 °C, corresponding to the formation of silver(I) oxide (Ag2O) and oxygen. []
Q3: What is the color and morphology of this compound?
A3: this compound typically appears as a charcoal-gray powder. [] Electrodeposited films of this compound are black and exhibit strong absorption in the near-infrared and visible regions, with a direct optical bandgap of 1.1 eV. []
Q4: How does this compound function as an oxidizing agent?
A4: this compound is a powerful oxidizing agent that acts by accepting electrons from the target molecule. It is utilized in various organic syntheses, such as the conversion of hydroquinone ethers and alkoxy anilines to quinones, alcohols to aldehydes or ketones, and amines to azo compounds. []
Q5: Can you provide examples of specific reactions where this compound is used as an oxidizing agent?
A5: this compound is utilized in several oxidation reactions:
- Oxidation of α-amino esters: Leads to the formation of the corresponding α-keto-esters. This reaction competes with oxidative elimination. []
- Oxidative demethylation: Converts dimethoxyisoquinolines to 5,8-, 7,8-, and 5,6-isoquinolinediones. []
- Oxidation of ammonium sulfate solutions: The products depend on the pH of the solution. At pH greater than 3, nitrogen and nitrate ions are formed, with the proportion of nitrogen increasing with pH. Below pH 3, oxygen and nitrate ions are produced, with the proportion of nitrate decreasing as the acidity increases. []
- Oxidation of ammonia solutions: Produces nitrogen, ammonium nitrite, and ammonium nitrate. The amount of each product depends on the ammonia concentration and the amount of this compound used. []
- Oxidation of bis-furonaphthofuran adducts: Converts a 1:1 mixture of bis-furonaphthofuran adducts (13a and 13b) to the corresponding bis-furonaphthopyrans (12a and 12b), also as a 1:1 mixture of diastereomers. []
Q6: Is this compound used in the synthesis of any biologically relevant molecules?
A6: Yes, this compound has been utilized in synthesizing potential therapeutic agents:
- Synthesis of regioisomeric analogues of crisamicin A: this compound is used to oxidize a binaphthyl intermediate to a bis-naphthoquinone, a key step in synthesizing these analogues of the dimeric pyranonaphthoquinone antibiotic crisamicin A. []
- Synthesis of 5-p-benzoquinonyl-2′-deoxyuridine 5′-phosphate: This compound, a potential mechanism-based inhibitor of thymidylate synthetase, is prepared by this compound oxidative demethylation of its dimethoxyphenyl precursor. [, ]
Q7: How does the morphology of this compound influence its properties?
A7: The morphology of this compound significantly impacts its properties, particularly in electrochemical applications. For example, in zinc-silver oxide batteries, the formation of continuous films of this compound on electrode surfaces is crucial for optimal performance. []
Q8: What methods are used to characterize the formation and properties of this compound?
A8: Various techniques are employed to characterize this compound:
- Electrochemical techniques: Such as cyclic voltammetry, potentiostatic and galvanostatic techniques are used to study the kinetics of this compound formation on electrodes. []
- Microscopy: Scanning electron microscopy (SEM) is employed to examine the morphology of this compound structures formed under different conditions. []
- Spectroscopy: X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (EXAFS) are used to determine the chemical composition and oxidation state of silver in this compound layers. []
- Diffraction: X-ray diffraction (XRD) is used to determine the crystal structure and texture of this compound films. []
Q9: How does the pH of the solution affect the stability and reactivity of this compound?
A10: The pH of the solution significantly affects the stability and reactivity of this compound. In alkaline solutions, it is more stable and exhibits different electrochemical behavior compared to acidic conditions. For instance, the products of ammonium sulfate and ammonia oxidation by this compound vary depending on the pH of the solution. [, ]
Q10: Can you elaborate on the catalytic role of this compound in MOD silver pastes?
A12: this compound, when added to MOD silver pastes, acts as a catalyst for the decomposition of organic components like α-terpineol and silver 2-ethylhexanoate. This catalytic activity reduces the curing temperature and time required for the paste, making it suitable for high-speed production in flexible substrates. [, ]
Q11: What are the safety precautions for handling this compound?
A13: this compound is a strong oxidizing agent and should be handled with care. It is irritating to the skin, eyes, mucous membranes, and respiratory tract. Direct contact with organic matter, strong ammonia, and alkali should be avoided. []
Q12: Are there any known alternatives or substitutes for this compound?
A14: Several other oxidizing agents can be used as alternatives to this compound depending on the specific application. Some examples include ceric ammonium nitrate (CAN), manganese dioxide, and iodobenzene diacetate. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




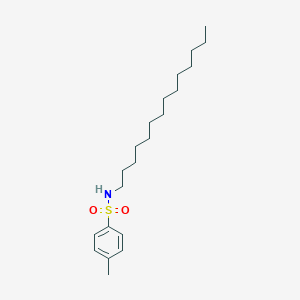

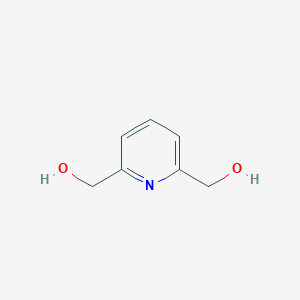
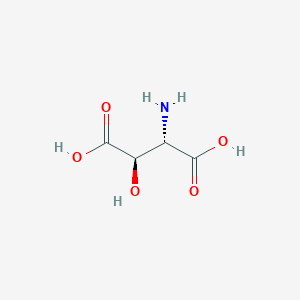
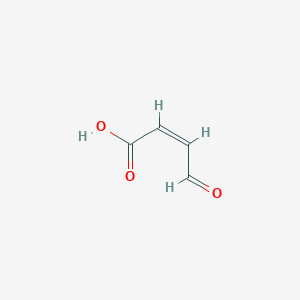

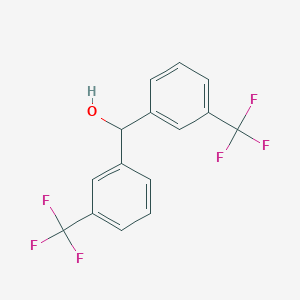




![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)
